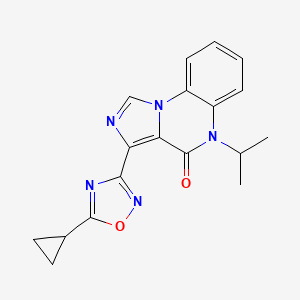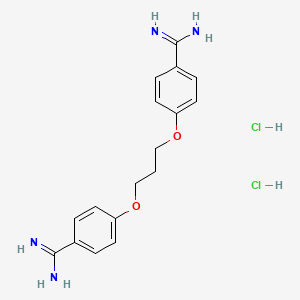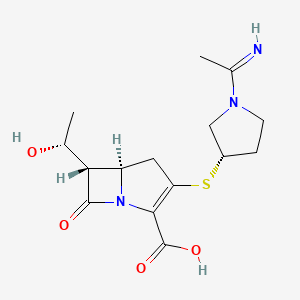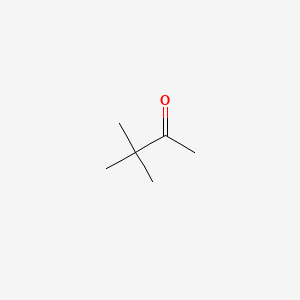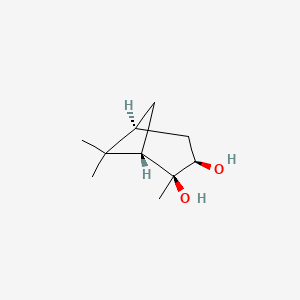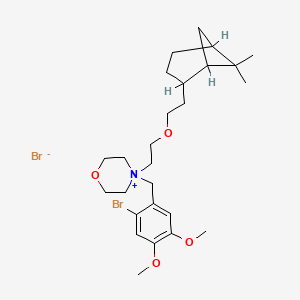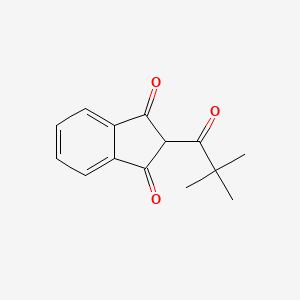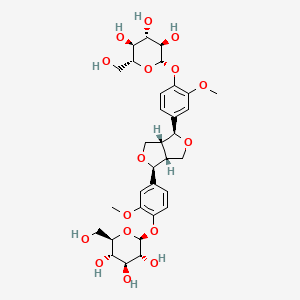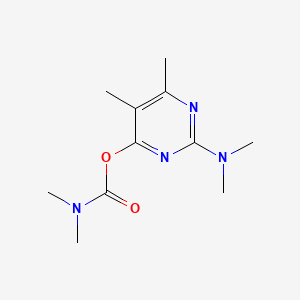
嘧啶卡巴
描述
Pirimicarb is a selective carbamate insecticide primarily used to control aphids on various crops, including vegetables, cereals, and orchard crops. It was developed by Imperial Chemical Industries Ltd., now Syngenta, and was first marketed in 1969 . Pirimicarb functions by inhibiting acetylcholinesterase activity in aphids, leading to their death .
作用机制
Target of Action
Pirimicarb is a selective carbamate insecticide . Its primary target is the enzyme acetylcholinesterase . This enzyme plays a crucial role in the nervous system of insects, where it is responsible for the breakdown of acetylcholine, a neurotransmitter that transmits signals across nerve synapses .
Mode of Action
Pirimicarb acts by inhibiting the activity of acetylcholinesterase . This inhibition prevents the breakdown of acetylcholine, leading to an accumulation of this neurotransmitter in the nerve synapses . The excess acetylcholine continues to stimulate the nerves, causing over-excitation of the nervous system, which eventually leads to the paralysis and death of the insect .
Biochemical Pathways
The primary biochemical pathway affected by pirimicarb is the cholinergic pathway . By inhibiting acetylcholinesterase, pirimicarb disrupts the normal functioning of this pathway, leading to a disruption of nerve signal transmission . The downstream effects include overstimulation of the nervous system, paralysis, and death of the insect .
Pharmacokinetics
As a carbamate insecticide, it is known to be moderately toxic and can be absorbed through the skin, inhaled, or ingested . Once inside the body, it is likely to be distributed throughout the tissues, metabolized primarily in the liver, and excreted via the kidneys .
Result of Action
The result of pirimicarb’s action is the effective control of aphids on various crops . Exposure to pirimicarb can lead to behavioral disorders and neurological and reproductive toxicities in non-target organisms .
Action Environment
Environmental factors can influence the action, efficacy, and stability of pirimicarb. For instance, it has been found to be moderately mobile in the environment, which means it can move through the soil and potentially contaminate groundwater . Photolysis in soil may contribute to the environmental degradation of pirimicarb . Furthermore, its efficacy can be influenced by factors such as temperature, humidity, and the presence of other chemicals .
科学研究应用
Pirimicarb has several scientific research applications:
生化分析
Biochemical Properties
Pirimicarb interacts with the enzyme acetylcholinesterase, inhibiting its activity . This interaction disrupts the normal functioning of the nervous system in insects, leading to their elimination. The nature of this interaction is inhibitory, with pirimicarb acting as an enzyme inhibitor.
Cellular Effects
Pirimicarb has been observed to have sublethal and transgenerational effects on certain aphids . In laboratory conditions, a low lethal concentration of pirimicarb was found to decrease fecundity and affect various biological traits such as juvenile development, reproductive period, adult longevity, and lifespan . These effects highlight the influence of pirimicarb on cell function and cellular processes.
Molecular Mechanism
The molecular mechanism of pirimicarb involves the inhibition of acetylcholinesterase, an enzyme crucial for the proper functioning of the nervous system . By inhibiting this enzyme, pirimicarb disrupts the transmission of nerve impulses in insects, leading to their elimination . This highlights pirimicarb’s role as an enzyme inhibitor at the molecular level.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of pirimicarb have been observed to change over time . For instance, sublethal effects were observed in aphids exposed to a low lethal concentration of pirimicarb . Over time, these effects included changes in fecundity, juvenile development, reproductive period, adult longevity, and lifespan .
Dosage Effects in Animal Models
In animal models, specifically male Wistar rats, pirimicarb has been observed to induce behavioral disorders and neurological and reproductive toxicities . These effects were observed after 28 days of gavage, indicating that the effects of pirimicarb can vary with different dosages and exposure durations .
Metabolic Pathways
Pirimicarb is involved in metabolic pathways that lead to its degradation . Enzymatic hydrolysis of the carbamate ester or amide linkage is a common theme in these pathways . Additionally, the metabolic process of pirimicarb in ruminant and poultry is extensive .
Subcellular Localization
The subcellular localization of pirimicarb is not explicitly documented in the literature. Given its mode of action, it can be inferred that pirimicarb likely interacts with acetylcholinesterase at the synaptic cleft in the nervous system of insects
准备方法
Synthetic Routes and Reaction Conditions
Pirimicarb is synthesized through a multi-step process. The key steps involve the formation of the pyrimidine ring and subsequent functionalization to introduce the dimethylamino and carbamate groups. The synthesis typically starts with the reaction of 2,4,6-trimethylpyrimidine with dimethylamine to form 2-(dimethylamino)-4,6-dimethylpyrimidine. This intermediate is then reacted with dimethylcarbamoyl chloride to yield pirimicarb .
Industrial Production Methods
Industrial production of pirimicarb involves similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets regulatory standards .
化学反应分析
Types of Reactions
Pirimicarb undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water, pirimicarb can hydrolyze to form dimethylamine and 2-(dimethylamino)-4,6-dimethylpyrimidine.
Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Typically occurs under acidic or basic conditions.
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.
Major Products
The major products formed from these reactions include dimethylamine, 2-(dimethylamino)-4,6-dimethylpyrimidine, and 2-(dimethylamino)-5,6-dimethylpyrimidin-4-ol .
相似化合物的比较
Similar Compounds
Carbaryl: Another carbamate insecticide with a similar mode of action but broader spectrum of activity.
Methomyl: A carbamate insecticide known for its high toxicity and rapid action.
Aldicarb: A highly toxic carbamate insecticide used for controlling a wide range of pests.
Uniqueness of Pirimicarb
Pirimicarb is unique among carbamate insecticides due to its selectivity for aphids and its relatively low toxicity to beneficial insects such as ladybirds . This selectivity makes it an ideal choice for integrated pest management programs where preserving beneficial insect populations is crucial .
属性
IUPAC Name |
[2-(dimethylamino)-5,6-dimethylpyrimidin-4-yl] N,N-dimethylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O2/c1-7-8(2)12-10(14(3)4)13-9(7)17-11(16)15(5)6/h1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFGYUFNIOHWBOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N=C1OC(=O)N(C)C)N(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1032569 | |
| Record name | Pirimicarb | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1032569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless solid; [HSDB] | |
| Record name | Pirimicarb | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/6730 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
4 g/l in acetone @ 25 °C; 2.5 g/l in ethanol at 25 °C; 2.9 g/l in xylene at 25 °C; 3.3 g/l in chloroform at 25 °C, In water, 2,700 mg/l @ 25 °C | |
| Record name | PIRIMICARB | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7005 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.21 g/cu cm | |
| Record name | PIRIMICARB | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7005 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.00000728 [mmHg], 7.28X10-6 mm Hg @ 25 °C | |
| Record name | Pirimicarb | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/6730 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | PIRIMICARB | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7005 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
Cholinesterase inhibitor. | |
| Record name | PIRIMICARB | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7005 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Colorless solid | |
CAS No. |
23103-98-2 | |
| Record name | Pirimicarb | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23103-98-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pirimicarb [ANSI:BSI:ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023103982 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pirimicarb | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1032569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pirimicarb | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.285 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PIRIMICARB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1I93PS935T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | PIRIMICARB | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7005 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
90.5 °C | |
| Record name | PIRIMICARB | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7005 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Pirimicarb is a carbamate insecticide that primarily targets acetylcholinesterase (AChE) in insects. [, , , , , ] It inhibits AChE by binding to the enzyme's active site, preventing the breakdown of the neurotransmitter acetylcholine. [, ] This leads to the accumulation of acetylcholine in the synapse, causing continuous nerve stimulation and ultimately resulting in paralysis and death of the insect. [, , ]
A: Research suggests that pirimicarb, alone or in combination with other pollutants like lead, can induce oxidative damage in the soft tissues of freshwater snails. [] This is indicated by increased levels of malondialdehyde (MDA) and catalase (CAT), and decreased levels of gamma-glutamyl transferase (GGT). [] Similar effects on oxidative stress markers and associated biochemical parameters have been observed in other organisms like rats. [, ]
ANone: The molecular formula of pirimicarb is C11H18N4O2, and its molecular weight is 238.29 g/mol. This information can be found in various chemical databases and publications, but is not explicitly stated in the provided research papers.
A: Pirimicarb exhibits moderate degradation in field conditions, while demonstrating better stability in greenhouse settings. [] This suggests that environmental factors, such as sunlight and microbial activity, may contribute to its degradation.
A: Nanoencapsulation of pirimicarb using nanostructured lipid carriers has shown promising results in enhancing its insecticidal activity and residual period. [] This approach allows for reduced doses while maintaining efficacy, contributing to lower environmental impact.
A: While the exact metabolic pathways are not detailed in the research papers, they suggest the involvement of detoxification enzymes such as esterases, cytochrome P450 monooxygenases, and glutathione S-transferases in pirimicarb metabolism. [, ] Resistant populations often exhibit higher activity of these enzymes, contributing to their decreased susceptibility. [, ]
A: Studies in human volunteers indicate no significant toxicokinetic interactions between pirimicarb and chlorpyrifos-methyl when orally administered together at their respective acceptable daily intakes (ADIs). [] This suggests that simultaneous exposure to these pesticides at dietary levels is unlikely to significantly alter pirimicarb's absorption, distribution, metabolism, or excretion.
A: Pirimicarb exhibits species-specific effects on aphids. For instance, exposure to a low lethal concentration (LC25) of pirimicarb significantly reduced the fecundity of Rhopalosiphum padi and caused transgenerational effects on its developmental and reproductive parameters. [] In contrast, the same concentration had minimal impact on Sitobion avenae. []
A: Pirimicarb can negatively impact beneficial insects, including natural enemies of aphids. [, , , ] Field studies have shown that while pirimicarb effectively controls target aphid populations, it can also significantly reduce the populations of predators like Coccinella undecimpunctata, Chrysoperla carnea, and Syrphus corolla. [] The extent of this impact is often dose-dependent and varies among species. [, , , ]
A: Resistance to pirimicarb in insects, particularly in aphids like Myzus persicae and Aphis gossypii, is primarily attributed to a modified acetylcholinesterase (AChE) phenotype (MACE). [, , , ] This modification arises from a point mutation in the AChE gene (ace2), specifically the S431F mutation, which reduces the sensitivity of AChE to pirimicarb. [, , ]
A: Yes, a polymerase chain reaction (PCR) assay followed by restriction enzyme assay (REA) has been developed to detect the S431F mutation in the AceI gene of Aphis gossypii. [] This method provides a faster and more specific alternative to traditional bioassays for monitoring pirimicarb resistance. []
A: Studies in male rats suggest that pirimicarb exposure can induce behavioral changes indicative of anxiety and depression. [] Additionally, pirimicarb exposure can affect reproductive function, indicated by decreased testosterone levels and histological lesions in the testes. [] These findings underscore the potential for pirimicarb to disrupt the neuro-immune-endocrine axis in mammals. []
A: Several analytical methods have been developed for pirimicarb analysis. Gas chromatography (GC) is commonly used for determining pirimicarb residues and its degradation in soil samples. [] High-performance liquid chromatography (HPLC) coupled with fluorescence detection, often after a dispersive solid-phase extraction (d-SPE) cleanup step, is utilized for quantifying pirimicarb in various matrices, including vegetables and fruits. [] For more sensitive and selective detection, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is employed, particularly in complex matrices or when analyzing trace levels of pirimicarb. [, ]
A: Exposure to pirimicarb can cause mortality, mobility impairment, and reproductive issues in Daphnia magna, even at low concentrations and short exposure durations. [, ] Repeated pulse exposures, mimicking realistic environmental scenarios, further exacerbate these effects. [] These findings highlight the potential for pirimicarb to disrupt aquatic food webs and ecosystem function.
A: Analytical methods for pirimicarb are validated by spiking known concentrations of the pesticide into relevant matrices, such as water, soil, fruits, or vegetables. [, ] The samples are then extracted and analyzed using the developed method, and the recovery of pirimicarb is calculated. The acceptable range for recovery varies depending on the matrix and the regulatory guidelines, typically falling between 70-120%. The relative standard deviation (RSD) of replicate measurements is used to assess the precision of the method, with lower RSD values indicating higher precision.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


